molecular formula C10H14N2O2 B6228120 2-amino-5-hydroxy-N-(propan-2-yl)benzamide CAS No. 1702271-50-8

2-amino-5-hydroxy-N-(propan-2-yl)benzamide

Cat. No.: B6228120
CAS No.: 1702271-50-8
M. Wt: 194.23 g/mol
InChI Key: TXBABXDCOKEHMN-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzamide structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-N-(propan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-hydroxybenzoic acid and isopropylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where 2-amino-5-hydroxybenzoic acid is reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial solvents and reagents are used, and the process may include additional steps such as solvent recovery and waste treatment.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

2-amino-5-hydroxy-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the target molecules. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

2-amino-5-hydroxy-N-(propan-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-amino-5-hydroxy-N-pentyl-N-(propan-2-yl)benzamide and 2-amino-5-hydroxy-N-(methyl)benzamide share structural similarities.

    Uniqueness: The presence of the isopropyl group in this compound may confer unique chemical and biological properties, such as increased lipophilicity and enhanced biological activity.

Properties

CAS No.

1702271-50-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-5-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11/h3-6,13H,11H2,1-2H3,(H,12,14)

InChI Key

TXBABXDCOKEHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)O)N

Purity

95

Origin of Product

United States

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